molecular formula C50H55ClN9O8+ B12432681 MC-Val-Cit-PAB-indibulin

MC-Val-Cit-PAB-indibulin

Cat. No.: B12432681
M. Wt: 945.5 g/mol
InChI Key: QLPCKALAMKCOEG-FQDNZFBXSA-O
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Description

MC-Val-Cit-PAB-indibulin is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of indibulin, an orally active inhibitor of tubulin assembly, linked via the MC-Val-Cit-PAB linker. This compound exhibits potent antitumor activity and is used in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MC-Val-Cit-PAB-indibulin involves the conjugation of indibulin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MC-Val-Cit-PAB-indibulin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products of the linker and indibulin, depending on the specific reaction conditions .

Scientific Research Applications

MC-Val-Cit-PAB-indibulin has a wide range of scientific research applications, including:

    Chemistry: Used in the study of drug-linker conjugates and their stability.

    Biology: Employed in research on cell division and microtubule dynamics due to its tubulin assembly inhibition properties.

    Medicine: Investigated for its potential in cancer therapy as part of ADCs.

    Industry: Utilized in the development of targeted drug delivery systems

Mechanism of Action

MC-Val-Cit-PAB-indibulin exerts its effects by inhibiting tubulin assembly, which is crucial for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The MC-Val-Cit-PAB linker facilitates targeted delivery of indibulin to cancer cells, enhancing its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Val-Cit-PAB-indibulin is unique due to its specific mechanism of action involving tubulin assembly inhibition and its potential for oral administration, which distinguishes it from other ADC linker conjugates .

Properties

Molecular Formula

C50H55ClN9O8+

Molecular Weight

945.5 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1

InChI Key

QLPCKALAMKCOEG-FQDNZFBXSA-O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Origin of Product

United States

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